![molecular formula C13H14N2 B12052970 N,N,2,6-tetradeuterio-4-[[3,5-dideuterio-4-(dideuterioamino)phenyl]methyl]aniline](/img/structure/B12052970.png)
N,N,2,6-tetradeuterio-4-[[3,5-dideuterio-4-(dideuterioamino)phenyl]methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2,6-tetradeuterio-4-[[3,5-dideuterio-4-(dideuterioamino)phenyl]methyl]aniline is a deuterated derivative of methylenedianiline. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, which can be used in various scientific research applications, particularly in the study of reaction mechanisms and isotope effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,6-tetradeuterio-4-[[3,5-dideuterio-4-(dideuterioamino)phenyl]methyl]aniline involves the deuteration of methylenedianiline. This process typically includes the following steps:
Deuteration of Aniline: Aniline is treated with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Formation of Methylenedianiline: The deuterated aniline is then reacted with formaldehyde to form the methylenedianiline structure.
Further Deuteration: Additional deuterium atoms are introduced to achieve the desired level of deuteration.
Industrial Production Methods
Industrial production of deuterated compounds often involves the use of heavy water (D2O) as a source of deuterium. The process is scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure efficient deuteration.
Chemical Reactions Analysis
Types of Reactions
N,N,2,6-tetradeuterio-4-[[3,5-dideuterio-4-(dideuterioamino)phenyl]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) and Friedel-Crafts alkylation using alkyl halides and aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated products.
Scientific Research Applications
N,N,2,6-tetradeuterio-4-[[3,5-dideuterio-4-(dideuterioamino)phenyl]methyl]aniline is used in various scientific research applications:
Chemistry: Studying reaction mechanisms and isotope effects.
Biology: Investigating metabolic pathways and enzyme kinetics.
Medicine: Developing deuterated drugs with improved pharmacokinetic properties.
Industry: Used in the production of polyurethane foams and epoxy resins.
Mechanism of Action
The mechanism of action of N,N,2,6-tetradeuterio-4-[[3,5-dideuterio-4-(dideuterioamino)phenyl]methyl]aniline involves the interaction of deuterium atoms with molecular targets. Deuterium substitution can alter reaction rates and pathways due to the kinetic isotope effect, where the presence of heavier deuterium atoms slows down the reaction compared to hydrogen.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenedianiline: The non-deuterated version used in similar applications.
Deuterated Benzene: Used for studying isotope effects in aromatic compounds.
Deuterated Aniline: Used in the synthesis of various deuterated derivatives.
Uniqueness
N,N,2,6-tetradeuterio-4-[[3,5-dideuterio-4-(dideuterioamino)phenyl]methyl]aniline is unique due to its high level of deuteration, making it particularly useful for detailed mechanistic studies and applications requiring precise isotope labeling.
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N,N,2,6-tetradeuterio-4-[[3,5-dideuterio-4-(dideuterioamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i5D,6D,7D,8D/hD4 |
InChI Key |
YBRVSVVVWCFQMG-BBVXFDDCSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1N([2H])[2H])[2H])CC2=CC(=C(C(=C2)[2H])N([2H])[2H])[2H] |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12052888.png)
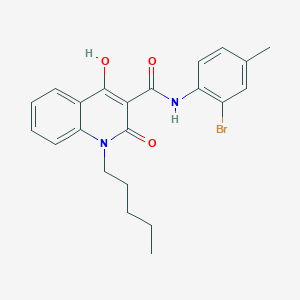
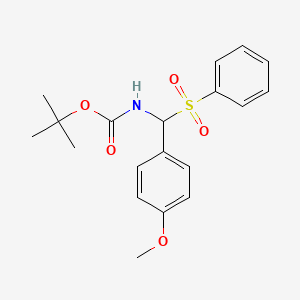
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (5-methyl-thiazol-2-yl)-amide](/img/structure/B12052925.png)
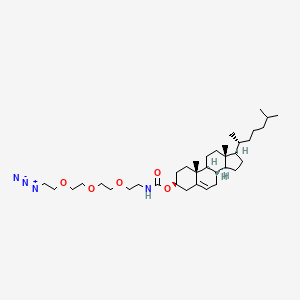
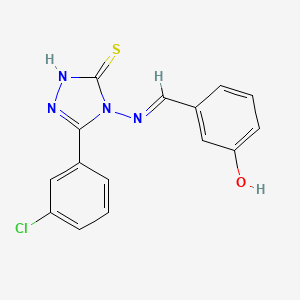
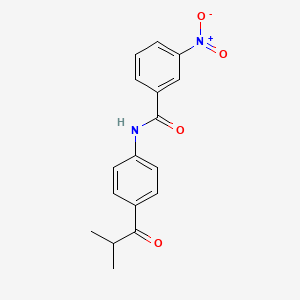

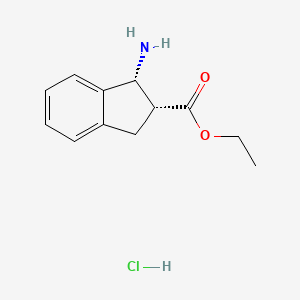
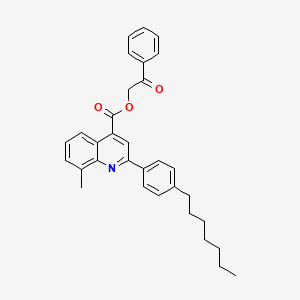
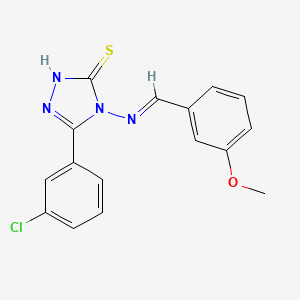

![3-hydroxy-N-(4-methylphenyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12052978.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052988.png)
